Cromolyn

Content Navigation

CAS Number

Product Name

IUPAC Name

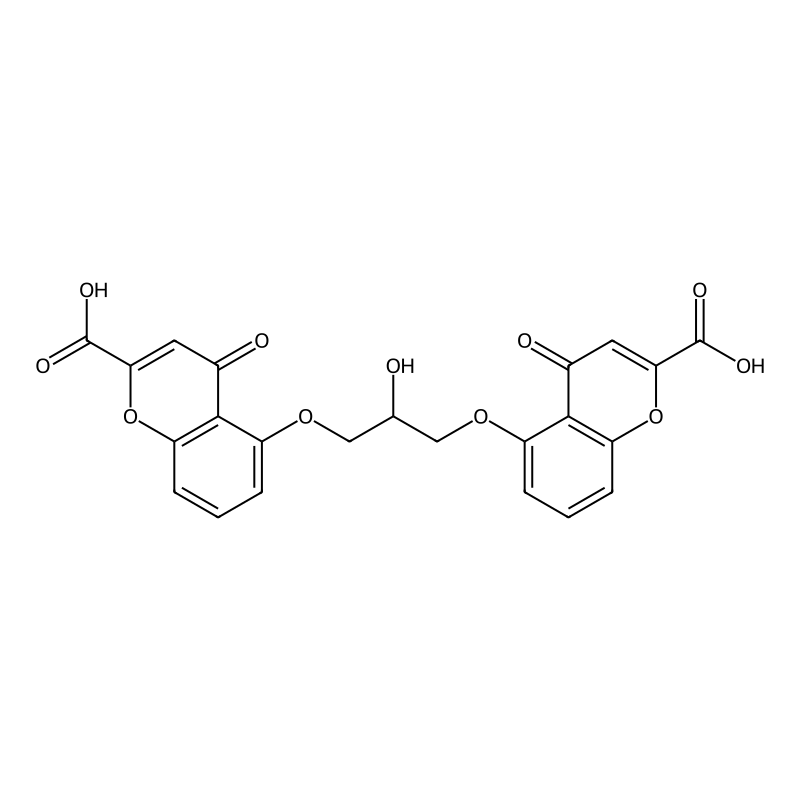

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

100 MG SOL IN 1 ML WATER @ 20 °C; PRACTICALLY INSOL IN CHLOROFORM & ALCOHOL /CROMOLYN DISODIUM/

3.58e-02 g/L

Synonyms

Canonical SMILES

Cromolyn, also known as cromoglicic acid, is a foundational chromone derivative widely recognized for its role as a mast cell stabilizer. Its core mechanism involves preventing the degranulation of mast cells, thereby inhibiting the release of histamine and other inflammatory mediators. Unlike its more commonly formulated disodium salt, the free acid form (Cromolyn) possesses distinct physicochemical properties, such as a lower aqueous solubility and a higher lipophilicity (LogP ≈ 1.9), which are critical considerations for formulation development in non-aqueous systems or for research targeting specific permeability characteristics. This guide focuses on the specific procurement advantages of the free acid form over its salt and other in-class substitutes.

Direct substitution between Cromolyn (free acid) and its common alternative, Cromolyn disodium salt, is unfeasible and can lead to complete formulation failure. The disodium salt is highly water-soluble (1 part in 10 parts water) but is practically insoluble in less polar solvents like ethanol. Conversely, the free acid form, while having low aqueous solubility, offers compatibility with organic or lipid-based systems where the salt form would not dissolve. This distinction is critical for researchers developing non-aqueous formulations, such as certain aerosols, ointments, or specialized delivery systems where control of polarity and solubility is paramount. Swapping the highly polar, hygroscopic salt for the less polar free acid requires a complete re-evaluation of the vehicle, excipients, and manufacturing process.

Enhanced Lipophilicity for Non-Aqueous Formulation & Permeability Studies

Cromolyn as a free acid exhibits significantly different partitioning behavior compared to its highly polar disodium salt. The experimentally determined LogP value for the free acid is approximately 1.9, indicating a degree of lipid solubility. In contrast, the partition coefficient for the hydrophilic disodium salt at pH 7.4 is estimated to be between -4.8 and -5.0, highlighting its extremely low lipid solubility. This multi-order-of-magnitude difference in lipophilicity is a primary determinant for compound selection in specific research contexts.

| Evidence Dimension | Octanol-Water Partition Coefficient (LogP) |

| Target Compound Data | LogP ≈ 1.9 |

| Comparator Or Baseline | Cromolyn Disodium Salt: LogP ≈ -4.8 to -5.0 |

| Quantified Difference | Approximately 6.7 to 6.9 orders of magnitude higher lipophilicity than the disodium salt. |

| Conditions | Experimentally determined for free acid; estimated at pH 7.4 for disodium salt. |

For developing formulations in organic solvents or lipid-based vehicles, or for preclinical studies on transdermal/transmucosal permeability, the free acid is the only viable form.

Potency Benchmark: Comparison with Nedocromil in Human Pulmonary Mast Cells

When compared to Nedocromil, a key in-class alternative, Cromolyn (as the sodium salt) demonstrates a clear difference in potency for inhibiting histamine release from human pulmonary mast cells. In studies using cells obtained via bronchoalveolar lavage, Nedocromil sodium was found to be approximately one order of magnitude (about 10 times) more potent than Cromolyn sodium. A similar potency difference was observed in cells from enzymatically dispersed lung parenchyma. This establishes Cromolyn as a well-characterized baseline compound for mast cell stabilization assays, against which the activity of more potent analogs like Nedocromil can be measured.

| Evidence Dimension | Inhibition of Immunological Histamine Release |

| Target Compound Data | Baseline Potency (X) |

| Comparator Or Baseline | Nedocromil Sodium: ~10X more potent |

| Quantified Difference | Nedocromil is ~10-fold more potent than Cromolyn. |

| Conditions | Human pulmonary mast cells from bronchoalveolar lavage (BAL) and lung parenchyma. |

Researchers requiring a cost-effective, well-understood mast cell stabilizer as a foundational tool or positive control, rather than maximum potency, can confidently select Cromolyn.

Acidic pKa for pH-Dependent Formulation Strategies

The free acid form of Cromolyn is a dicarboxylic acid characterized by high acidity, with a reported pKa of approximately 1.9-2.0. This property is fundamentally different from its disodium salt, which exists in an ionized state in solution. The low pKa means the molecule will be largely uncharged at pH values below 2, a factor that can be exploited in pH-controlled drug delivery systems or for purification processes. Formulations must account for this property, as Cromolyn precipitates from aqueous solutions under highly acidic conditions (pH < 2.0).

| Evidence Dimension | Acid Dissociation Constant (pKa) |

| Target Compound Data | pKa ≈ 1.9-2.0 |

| Comparator Or Baseline | Cromolyn Disodium Salt: A fully ionized salt form. |

| Quantified Difference | Fundamentally different chemical state (free acid vs. salt). |

| Conditions | Aqueous environment. |

This property is essential for designing pH-responsive formulations, controlling ionization state for membrane transport studies, and avoiding precipitation during acidic processing steps.

Formulation of Lipid-Based or Non-Aqueous Topical Preparations

Based on its significantly higher lipophilicity (LogP ≈ 1.9) compared to its disodium salt, Cromolyn free acid is the appropriate choice for developing experimental topical formulations where the vehicle is oil, ointment, or another non-aqueous base. Its solubility in organic systems allows for homogenous preparations where the salt form would be insoluble.

Preclinical Studies of Trans-Epithelial or Transdermal Permeability

The non-ionized, more lipophilic nature of the Cromolyn free acid makes it the required form for in vitro and ex vivo studies investigating passive diffusion across biological membranes, such as skin or mucosal layers. The highly polar disodium salt is poorly suited for assessing the intrinsic membrane permeability of the parent molecule.

Use as a Baseline Control in Mast Cell Stabilization Assays

As a well-characterized but less potent inhibitor of histamine release compared to analogs like Nedocromil, Cromolyn serves as an effective and economical baseline standard or positive control in cellular assays. It allows for the validation of assay sensitivity and provides a benchmark against which more potent, next-generation compounds can be quantitatively compared.

References

- [1] PubChem. Cromolyn. National Center for Biotechnology Information. PubChem Compound Database, CID=2882.

- [2] Leung, K. B., Flint, K. C., Brostoff, J., Hudspith, B. N., Johnson, N. M., & Pearce, F. L. (1989). Effects of sodium cromoglycate and nedocromil sodium on histamine secretion from mast cells from various locations. Drugs, 37 Suppl 1, 37–43.

Physical Description

Color/Form

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

LogP

1.92 (LogP)

Log P= 1.92 at pH 1.2; Log P= -4.80 at pH 7.4

1.6

Appearance

Melting Point

WHITE OR CREAMY-WHITE POWDER; MP: 241-242 °C (DECOMPOSES)

241 - 242 °C

UNII

Related CAS

Drug Indication

Drug Classes

Therapeutic Uses

A LARGE PROPORTION OF CHILDREN WITH CHRONIC, INTRACTABLE ASTHMA (MILD OR SEVERE) EXPERIENCE EITHER PARTIAL OR COMPLETE PROTECTION AFTER ORAL INHALATION OF CROMOLYN. /CROMOLYN DISODIUM/

...EVIDENCE APPEARS TO INDICATE THAT PATIENTS WITH EXTRINSIC ASTHMA /KNOWN HYPERSENSITIVITY TO AN EXTRINSIC ALLERGEN/ ARE MORE LIKELY TO RESPOND TO CROMOLYN THAN PATIENTS WITH INTRINSIC ASTHMA /NO SUCH HYPERSENSITIVITY KNOWN/. HOWEVER, IT IS NOT CURRENTLY POSSIBLE TO PREDICT WHICH PATIENTS WILL RESPOND SATISFACTORILY TO CROMOLYN. /CROMOLYN DISODIUM/

THE INHALATION OF CROMOLYN SHORTLY BEFORE EXERCISE LESSENS BRONCHOCONSTRICTION THAT SOME ASTHMATIC PATIENTS THEN DEVELOP. THIS EFFECT MAY BE ENHANCED IF PATIENT IS RECEIVING CONTINUOUS THERAPY. /CROMOLYN DISODIUM/

For more Therapeutic Uses (Complete) data for CROMOLYN (20 total), please visit the HSDB record page.

Pharmacology

Cromolyn is a synthetic mast cell stabilizer with anti-inflammatory activity. Cromolyn probably interferes with the antigen-mediated calcium ion influx into mast cells. This prevents mast cell degranulation, resulting in mast cell stabilization and inhibition of the release of inflammatory mediators, such as histamine and leukotrienes, which are involved in type I allergic reactions. Cromolyn also prevents inflammatory mediator release from eosinophils.

MeSH Pharmacological Classification

ATC Code

A07 - Antidiarrheals, intestinal antiinflammatory/antiinfective agents

A07E - Intestinal antiinflammatory agents

A07EB - Antiallergic agents, excl. corticosteroids

A07EB01 - Cromoglicic acid

D - Dermatologicals

D11 - Other dermatological preparations

D11A - Other dermatological preparations

D11AH - Agents for dermatitis, excluding corticosteroids

D11AH03 - Cromoglicic acid

R - Respiratory system

R01 - Nasal preparations

R01A - Decongestants and other nasal preparations for topical use

R01AC - Antiallergic agents, excl. corticosteroids

R01AC01 - Cromoglicic acid

R - Respiratory system

R03 - Drugs for obstructive airway diseases

R03B - Other drugs for obstructive airway diseases, inhalants

R03BC - Antiallergic agents, excl. corticosteroids

R03BC01 - Cromoglicic acid

S - Sensory organs

S01 - Ophthalmologicals

S01G - Decongestants and antiallergics

S01GX - Other antiallergics

S01GX01 - Cromoglicic acid

Mechanism of Action

One important action of cromolyn is believed to be the inhibition of pulmonary mast cell degranulation in response to a variety of stimuli, including the interaction between cell-bound IgE and specific antigen. ... The release of histamine and other granular contents, as well as the production of leukotrienes, can be shown to be markedly reduced in vitro by cromolyn. However, its efficacy and potency are highly dependent on the source of the mast cells.

... Attention has been focused on the ability of cromolyn to reverse various functional changes in leukocytes obtained from the blood of asthmatic subjects undergoing allergen challenge, such as increased expression of membrane-bound receptors.

... Low concentrations (100 nM) of cromolyn can suppress completely the activation effects of chemoattractant peptides of human neutrophils, eosinophils, or monocytes.

The mechanisms of action of cromolyn remain relatively poorly defined. Most attention has been focused on the ability of cromolyn to reduce the accumulation of intracellular Ca +2 induced by antigen in sensitized mast cells. One biochemical correlate of the reduction of histamine release from mast cells by cromolyn is the enhanced phosphorylation of a 78,000-dalton protein. Unfortunately, these observations have been made using rather high concn of cromolyn (50 to 200 uM), and their relationship to therapeutic response has yet to be established.

For more Mechanism of Action (Complete) data for CROMOLYN (6 total), please visit the HSDB record page.

Other CAS

Absorption Distribution and Excretion

MOST OF ABSORBED DRUG IS EXCRETED UNCHANGED BY LIVER & KIDNEYS WITHIN A FEW DAYS & NONE APPEARS TO UNDERGO METABOLIC DEGRADATION. THE UNABSORBED PORTION (APPROX 80%) IS RECOVERABLE FROM FECES. FOLLOWING INHALATION, MAX PLASMA LEVEL...REACHED WITHIN SEVERAL MIN, & PLASMA T1/2 IS ONE TO ONE-HALF HOURS. /CROMOLYN DISODIUM/

THE AMT OF CROMOLYN...ABSORBED INTO BLOODSTREAM FOLLOWING INHALATION OF A DOSE OF 20 MG DOES NOT APPEAR TO EXERT ANY GENERALIZED PHARMACOLOGIC EFFECTS. /CROMOLYN DISODIUM/

THE SMALL AMT OF CROMOLYN THAT IS ABSORBED IS EXCRETED UNCHANGED BY LIVER & KIDNEYS... APPROX 10% OF A 20% MG DOSE...MAY REMAIN IN INHALER AFTER PATIENTS /USE/ &...APPROX 8% OF DOSE IS ABSORBED INTO BLOODSTREAM (PRIMARILY BY LUNG BUT ALSO BY GI TRACT). /CROMOLYN DISODIUM/

FATE OF CROMOLYN WAS EXAMINED IN 12 ASTHMATIC PATIENTS. MAX PLASMA CONCN (MEAN 9.2 NG/ML OBTAINED WITHIN 15 MIN OF INHALING 20 MG). ABSORPTION FROM LUNG IS RAPID, MOST OF INHALED DOSE IS SWALLOWED.

For more Absorption, Distribution and Excretion (Complete) data for CROMOLYN (10 total), please visit the HSDB record page.

Metabolism Metabolites

Wikipedia

Drug Warnings

DESCRIBED IS A 42 YR OLD MALE PATIENTS WHO DEVELOPED SEVERE BRONCHOCONSTRICTION AFTER INHALING SODIUM CROMOGLYCATE (CROMOLYN).

A STUDY OF THE FREQUENCY OF ADVERSE REACTIONS (DERMATITIS, MYOSITIS, GASTROENTERITIS) TO CROMOLYN SODIUM, 0.5%, IN 375 ASTHMATIC PATIENTS, IS PRESENTED. THE FREQUENCY RATES WERE FOUND TO BE 2%; REACTIONS WERE NONLIFE THREATENING & COMPLETELY REVERSIBLE.

SEVERE NASAL CONGESTION DEVELOPED IN 13 YR OLD ASTHMATIC PATIENTS AFTER 4 WK OF THERAPY WITH CROMOLYN & DISAPPEARED WITHIN 24 HR OF DISCONTINUANCE OF THERAPY. REACTION OCCURRED AGAIN WHEN REINITIATION OF CROMOLYN WAS ATTEMPTED 3 DAYS & 3 WEEKS AFTER FIRST ATTACK.

For more Drug Warnings (Complete) data for CROMOLYN (25 total), please visit the HSDB record page.

Biological Half Life

FATE OF CROMOLYN WAS EXAMINED IN 12 ASTHMATIC PATIENTS. AVG PLASMA T/2 WAS 81 MIN.

Use Classification

Methods of Manufacturing

2,6-Dihydroxyacetaphenone + epichlorohydrin + diethyl oxalate (epoxidation/ether formation/condensation/saponification)

General Manufacturing Information

Available commercially as the disodium salt.

Storage Conditions

Interactions

An analysis of the absorption and desorption isotherms for sodium cromoglycate (cromolyn sodium) and cromolyn sodium lactose moisture uptake is presented. Up to 15% moisture content had no effect on the tensile and shear properties of cromolyn sodium, due to adsorption into the interior of cromolyn sodium, leaving little absorbed moisture on the surface of the particles.

The mechanism of action of the mast cell stabilizers sodium cromoglycate and FPL-52694 as protective agents against ethanol induced gastric mucosal damage was investigated in the rat. Using an ex vivo gastric chamber model, various concn (l0-80 mg/ml) of the two agents were applied to the gastric mucosa prior to exposure to 40% ethanol. Both agents significantly reduced ethanol induced damage in a dose dependent manner. When given orally (80 mg/kg) both agents significantly reduced gastric damage induced by subsequent oral administration of absolute ethanol. Pretreatment with indomethacin did not significantly affect the protection afforded by FPL-52694, but did cause a partial reversal of the protective effect of sodium cromoglycate. Changes in gastric leukotriene C4 synthesis did not correlate with the protective effects of the two agents. Both mucosal and connective tissue mast cell numbers were significantly reduced following oral ethanol administration. In the groups pretreated with FPL-52694 or sodium cromoglycate, mucosal mast cell numbers were not significantly different from those in rats not treated with ethanol. Furthermore, the connective tissue mast cell numbers were significantly lower than in ethanol treated control rats, despite a greater than 95% reduction of ethanol induced hemorrhagic damage. These results therefore suggest that stimulation of gastric prostaglandin synthesis is not important in the mechanism of action of FPL-52694, and neither agent appears to reduce damage through a mechanism related to effects on gastric leukotriene C4 synthesis. The present studies further suggest that the protection afforded by pretreatment with sodium cromoglycate or FPL-52694 may be unrelated to effects of these agents on the connective tissue mast cell population in the stomach. /Sodium cromoglycate/

The effect of histamine on the absorption and clearance of inhaled cromolyn sodium (sodium cromoglycate) was examined in 7 mildly asthmatic patients with hyperresponsive airways and 8 normal subjects who inhaled either placebo or histamine followed by cromolyn. In the asthmatic group histamine inhalation led to a mean 24% reduction in the forced expiratory volume in 1 second but had no effect on the normal subjects. When compared with the inhaled placebo, histamine incr the initial pulmonary absorption of cromolyn without influencing the total amount of drug absorbed in both asthmatics and normals. These observations suggest that the pharmacokinetics of the inhaled drug may be altered significantly by inflammatory mediators present at the site of drug absorption from the airways. /Cromolyn sodium/

For more Interactions (Complete) data for CROMOLYN (9 total), please visit the HSDB record page.

Stability Shelf Life

Dates

Evaluation of Fluorinated Cromolyn Derivatives as Potential Therapeutics for Alzheimer's Disease

Timothy M Shoup, Ana Griciuc, Marc D Normandin, Luisa Quinti, Lindsay V Walsh, Maeva Dhaynaut, Sung-Hyun Moon, Nicolas J Guehl, Pedro Brugarolas, David R Elmaleh, Georges El Fakhri, Rudolph E TanziPMID: 33579853 DOI: 10.3233/JAD-201419

Abstract

Cromolyn is an anti-neuroinflammatory modulator with a multifactorial mechanism of action that has been shown to inhibit amyloid-β (Aβ) aggregation and enhance microglial uptake and clearance of Aβ.We report the effects of fluoro-cromolyn derivatives on microglial cell toxicity and microglial clearance of Aβ42.

Microglial cell toxicity for cromolyn derivatives were determined in naive BV2 microglial cells. Microglial clearance assays were performed with Aβ42 in naive BV2 microglial cell line and single cell clone BV2 line expressing CD33WT. PET imaging was performed for three F-18 analogs in a rhesus macaque.

All compounds but derivative 8 exhibited low microglial cell toxicity. Cromolyn 1 and derivatives 2, 4, and 7 displayed an increased uptake on Aβ42 in naïve BV2 microglial cells. Derivative 4 increased Aβ42 uptake in a dose-dependent manner and at 75μM resulted in a one-fold increase in Aβ42 uptake in BV2-CD33WT. PET imaging for three [18F]cromolyn analogs revealed the order of brain tracer penetration to be 4a > 10 > 2a. Tracer 4a exhibited enhanced uptake in areas of high perfusion (putamen, grey matter, and cerebellum) and lower signal in areas of lower perfusion (caudate, thalamus, and white matter).

Substantial uptake of Aβ42 in both naïve BV2 and BV2-CD33WT cells observed with 4 indicate conversion of microglial cells from a pro-inflammatory to an activation state favoring Aβ phagocytosis/clearance. These findings suggest that a fluoro-cromolyn analog could reduce fibril-prone Aβ42in vivo and thereby serve as a therapeutic for the treatment and prevention of AD.

Mast Cell Degranulation Increases Mouse Mast Cell Protease 4-Dependent Vasopressor Responses to Big Endothelin-1 But Not Angiotensin I

Laurence Vincent, Catherine Lapointe, Modou Lo, Hugo Gagnon, Gunnar Pejler, Shinji Takai, Robert Day, Pedro D'Orléans-JustePMID: 33154104 DOI: 10.1124/jpet.120.000325

Abstract

Mouse mast cell protease 4 (mMCP-4), the murine functional analog to the human chymase, is a serine protease synthesized and stored in mast cell secretory granules. Our previous studies reported physiologic and pathologic roles for mMCP-4 in the maturation and synthesis of the vasoactive peptide endothelin-1 (ET-1) from its precursor, big ET-1. The aim of this study was to investigate the impact of mast cell degranulation or stabilization on mMCP-4-dependent pressor responses after the administration of big ET-1 or angiotensin I (Ang I). In anesthetized mice, mast cell degranulation induced by compound 48/80 (C48/80) or stabilization by cromolyn enhanced or repressed, respectively, the dose-dependent vasopressor responses to big ET-1 in wild-type (WT) mice but not in mMCP-4 knockout mice in a chymase inhibitor (TY-51469)-sensitive fashion. In addition, mMCP-4-dependent hydrolysis of the fluorogenic substrate Suc-Leu-Leu-Val-Tyr-7-amino-4-methylcoumarin was depleted or enhanced in peritoneal mast cells isolated from mice pretreated with C48/80 or cromolyn, respectively. Furthermore, C48/80 or cromolyn markedly increased or abolished, respectively, ET-1 (1-31) conversion from exogenous big ET-1 in WT mice peritoneal fluid-isolated mast cells, in vitroFinally, the vasopressor responses to Ang I were unaffected by mast cell activation or stabilization, whereas those induced by the angiotensin-converting enzyme-resistant Ang I analog, [Pro

, D-Ala

] Ang I, were potentiated by C48/80. Altogether, the present study shows that mast cell activation enhances the mMCP-4-dependent vasoactive properties of big ET-1 but not Ang I in the mouse model. SIGNIFICANCE STATEMENT: The current work demonstrates a significant role for mast cell stability in the cardiovascular pharmacology of big endothelin-1 but not angiotensin I in the murine systemic circulation.

Development of Advanced Chemometric-Assisted Spectrophotometric Methods for the Determination of Cromolyn Sodium and Its Alkaline Degradation Products

Noha M El Zahar, Mariam M Tadros, Bassam M AyoubPMID: 33339114 DOI: 10.3390/molecules25245953

Abstract

Advanced and sensitive spectrophotometric and chemometric analytical methods were successfully established for the stability-indicating assay of cromolyn sodium (CS) and its alkaline degradation products (Deg1 and Deg2). Spectrophotometric mean centering ratio spectra method (MCR) and chemometric methods, including principal component regression (PCR) and partial least square (PLS-2) methods, were applied. Peak amplitudes after MCR at 367.8 nm, 373.8 nm and 310.6 nm were used within linear concentration ranges of 2-40 µg mL, 5-40 µg mL

and 10-100 µg mL

for CS, Deg1 and Deg2, respectively. For PCR and PLS-2 models, a calibration set of eighteen mixtures and a validation set of seven mixtures were built for the simultaneous determination of CS, Deg1 and Deg2 in the ranges of 5-13 µg mL

, 8-16 µg mL

, and 10-30 µg mL

, respectively. The authors emphasize the importance of a stability-indicating strategy for the investigation of pharmaceutical products.

From Combinations to Single-Molecule Polypharmacology-Cromolyn-Ibuprofen Conjugates for Alzheimer's Disease

Claudia Albertini, Marina Naldi, Sabrina Petralla, Silvia Strocchi, Daniela Grifoni, Barbara Monti, Manuela Bartolini, Maria Laura BolognesiPMID: 33669839 DOI: 10.3390/molecules26041112

Abstract

Despite Alzheimer's disease (AD) incidence being projected to increase worldwide, the drugs currently on the market can only mitigate symptoms. Considering the failures of the classical paradigm "one target-one drug-one disease" in delivering effective medications for AD, polypharmacology appears to be a most viable therapeutic strategy. Polypharmacology can involve combinations of multiple drugs and/or single chemical entities modulating multiple targets. Taking inspiration from an ongoing clinical trial, this work aims to convert a promising cromolyn-ibuprofen drug combination into single-molecule "codrugs." Such codrugs should be able to similarly modulate neuroinflammatory and amyloid pathways, while showing peculiar pros and cons. By exploiting a linking strategy, we designed and synthesized a small set of cromolyn-ibuprofen conjugates (-

). Preliminary plasma stability and neurotoxicity assays allowed us to select diamide

and ethanolamide

as promising compounds for further studies. We investigated their immunomodulatory profile in immortalized microglia cells, in vitro anti-aggregating activity towards Aβ

-amyloid self-aggregation, and their cellular neuroprotective effect against Aβ

-induced neurotoxicity. The fact that

effectively reduced Aβ-induced neuronal death, prompted its investigation into an in vivo model. Notably,

was demonstrated to significantly increase the longevity of Aβ

-expressing

and to improve fly locomotor performance.

Genetic Deficiency and Pharmacological Stabilization of Mast Cells Ameliorate Pressure Overload-Induced Maladaptive Right Ventricular Remodeling in Mice

Akylbek Sydykov, Himal Luitel, Argen Mamazhakypov, Malgorzata Wygrecka, Kabita Pradhan, Oleg Pak, Aleksandar Petrovic, Baktybek Kojonazarov, Norbert Weissmann, Werner Seeger, Friedrich Grimminger, Hossein Ardeschir Ghofrani, Djuro Kosanovic, Ralph Theo SchermulyPMID: 33265921 DOI: 10.3390/ijms21239099

Abstract

Although the response of the right ventricle (RV) to the increased afterload is an important determinant of the patient outcome, very little is known about the underlying mechanisms. Mast cells have been implicated in the pathogenesis of left ventricular maladaptive remodeling and failure. However, the role of mast cells in RV remodeling remains unexplored. We subjected mast cell-deficient WBB6F1-KitW/W-v (Kit/Kit

) mice and their mast cell-sufficient littermate controls (MC

) to pulmonary artery banding (PAB). PAB led to RV dilatation, extensive myocardial fibrosis, and RV dysfunction in MC

mice. In PAB Kit

/Kit

mice, RV remodeling was characterized by minimal RV chamber dilatation and preserved RV function. We further administered to C57Bl/6J mice either placebo or cromolyn treatment starting from day 1 or 7 days after PAB surgery to test whether mast cells stabilizing drugs can prevent or reverse maladaptive RV remodeling. Both preventive and therapeutic cromolyn applications significantly attenuated RV dilatation and improved RV function. Our study establishes a previously undescribed role of mast cells in pressure overload-induced adverse RV remodeling. Mast cells may thus represent an interesting target for the development of a new therapeutic approach directed specifically at the heart.

Eosinophilic colitis: an infrequent disease with difficult diagnose

Javier Páramo-Zunzunegui, Ignacio Ortega-Fernandez, Silvia Benito-Barbero, Laura Rubio-LópezPMID: 32958551 DOI: 10.1136/bcr-2020-235804

Abstract

Eosinophilic colitis (EC) is a rare entity. It is part of eosinophilic gastroenteritis, a rare inflammatory disorder characterised by eosinophilic infiltration of tissues that can affect any segment of the digestive tract. The diagnosis is established by the presence of an increased eosinophilic infiltrate in the colon wall in symptomatic patients. There is no characteristic clinical picture of EC. It can be associated with abdominal pain, changes in bowel movements, diarrhoea and rectal bleeding. Biopsies are mandatory if EC is suspected and despite visualising a normal mucosa. Although there are no protocol guidelines in this regard, steroid treatment is the first option in controlling the disease. Increasing the knowledge of clinicians and pathologists of this disorder and the recording its real incidence and population impact, could improve the understanding and treatment of the disease.Duodenal acidification induces gastric relaxation and alters epithelial barrier function by a mast cell independent mechanism

Hanne Vanheel, Maria Vicario, Dorien Beeckmans, Silvia Cocca, Lucas Wauters, Alison Accarie, Joran Toth, Hans-Reimer Rodewald, Gert De Hertogh, Gianluca Matteoli, Guy Boeckxstaens, Jan Tack, Ricard Farre, Tim VanuytselPMID: 33060783 DOI: 10.1038/s41598-020-74491-1

Abstract

Duodenal hyperpermeability and low-grade inflammation in functional dyspepsia is potentially related to duodenal acid exposure. We aimed to evaluate in healthy volunteers the involvement of mast cell activation on the duodenogastric reflex and epithelial integrity during duodenal acidification. This study consisted of 2 parts: (1) Duodenal infusion of acid or saline during thirty minutes in a randomized, double-blind cross-over manner with measurement of intragastric pressure (IGP) using high resolution manometry and collection of duodenal biopsies to measure epithelial barrier function and the expression of cell-to-cell adhesion proteins. Mast cells and eosinophils were counted and activation and degranulation status were assessed. (2) Oral treatment with placebo or mast cell stabilizer disodiumcromoglycate (DSCG) prior to duodenal perfusion with acid, followed by the procedures described above. Compared with saline, acidification resulted in lower IGP (P < 0.01), increased duodenal permeability (P < 0.01) and lower protein expression of claudin-3 (P < 0.001). Protein expression of tryptase (P < 0.001) was increased after acid perfusion. Nevertheless, an ultrastructural examination did not reveal degranulation of mast cells. DSCG did not modify the drop in IGP and barrier dysfunction induced by acid. Duodenal acidification activates an inhibitory duodenogastric motor reflex and, impairs epithelial integrity in healthy volunteers. However, these acid mediated effects occur independently from mast cell activation.Reply to "Nasal cromolyn in the treatment of rhinitis"

Gayatri B Patel, Anju T PetersPMID: 32888541 DOI: 10.1016/j.jaip.2020.06.014

Abstract

Mast Cell Promotes the Development of Intracranial Aneurysm Rupture

Hajime Furukawa, Kosuke Wada, Yoshiteru Tada, Atsushi Kuwabara, Hiroki Sato, Jinglu Ai, Michael T Lawton, Tomoki HashimotoPMID: 33019897 DOI: 10.1161/STROKEAHA.120.030834

Abstract

Inflammation has emerged as a key component of the pathophysiology of intracranial aneurysms. Mast cells have been detected in human intracranial aneurysm tissues, and their presence was associated with intramural microhemorrhage and wall degeneration. We hypothesized that mast cells play a critical role in the development of aneurysmal rupture, and that mast cells can be used as a therapeutic target for the prevention of aneurysm rupture.Intracranial aneurysms were induced in adult mice using a combination of induced systemic hypertension and a single injection of elastase into the cerebrospinal fluid. Aneurysm formation and rupture were assessed over 3 weeks. Roles of mast cells were assessed using a mast cell stabilizer (cromolyn), a mast cell activator (C48/80), and mice that are genetically lacking mature mast cells (Kit

mice).

Pharmacological stabilization of mast cells with cromolyn markedly decreased the rupture rate of aneurysms (80% versus 19%, n=10 versus n =16) without affecting the aneurysm formation. The activation of mast cells with C48/80 significantly increased the rupture rate of aneurysms (25% versus 100%, n=4 versus n=5) without affecting the overall rate of aneurysm formation. Furthermore, the genetic deficiency of mast cells significantly prevented aneurysm rupture (80% versus 25%, n=10 versus n=8, wild-type versus Kit

mice).

These results suggest that mast cells play a key role in promoting aneurysm rupture but not formation. Stabilizers of mast cells may have a potential therapeutic value in preventing intracranial aneurysm rupture in patients.